4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride
Description
Properties
CAS No. |
2344685-66-9 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol |
InChI |
InChI=1S/C6H9N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h4,7,10H,1-3H2 |
InChI Key |
CHMWJKNFUJFZFS-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C(C=N2)O)CN1.Cl.Cl |
Canonical SMILES |
C1CN2C(=C(C=N2)O)CN1 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminopyrazole with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol involves its interaction with specific molecular targets. For instance, as an antiviral agent, it binds to the core protein of HBV, altering its conformation and inhibiting viral replication. This interaction disrupts the assembly of viral particles, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
a. 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride
- CAS : 2137914-62-4
- Formula : C₇H₁₂Cl₂N₃
- Key Differences :
- Pyrazolo[4,3-c]pyridine core (vs. pyrazolo[1,5-a]pyrazine).
- Methyl group at position 2 instead of hydroxyl.
- Applications : Explored in opioid receptor agonist studies .
b. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Functional Group Variations
a. Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Derivative : Used to synthesize antiviral compound 29 (RSV inhibitor) .
- Key Differences: Ethyl ester at position 2 instead of hydroxyl.
- Impact : Enhanced lipophilicity compared to the hydroxylated dihydrochloride form .
b. 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Chiral Analogs
a. Chiral 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidines
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Bioactivity : The hydroxyl group in the target compound enhances hydrogen-bonding interactions in viral polymerase inhibition, whereas methyl or trifluoromethyl groups in analogs improve receptor binding .
- Solubility : Dihydrochloride salts (e.g., target compound) exhibit superior aqueous solubility (>50 mg/mL) compared to neutral analogs (<10 mg/mL) .
- Stereochemical Complexity: Chiral analogs require advanced catalytic methods for synthesis, while the target compound’s non-chiral structure simplifies large-scale production .
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol; dihydrochloride (CAS No. 165894-07-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 196.08 g/mol
- CAS Number : 165894-07-5
Biological Activity Overview
The biological activities of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol; dihydrochloride have been explored in various studies. It exhibits potential as an anticancer agent and has shown promise in enzymatic inhibition.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against cancer cells. For instance, it has been noted for its ability to induce apoptosis and necrosis in human melanoma cells, showcasing its dual mechanism of action in cancer treatment . The compound's structure allows it to interact effectively with cellular targets involved in cancer cell survival and proliferation.
Enzymatic Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines (of which this compound is a part) possess significant enzymatic inhibitory properties. These compounds have been linked to selective inhibition of protein kinases and other enzymes critical in cancer pathways .
The mechanisms through which 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol exerts its biological effects include:
- Interference with Cell Cycle : The compound may disrupt the normal cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic and extrinsic pathways.
- Inhibition of Key Enzymes : By targeting specific enzymes involved in tumor growth and metastasis.
Study 1: Efficacy Against Melanoma
A study demonstrated that the compound effectively induced cell death in human A375 melanoma cells. The results indicated that both apoptosis and necrosis were involved in the treatment response. The hydrophilic nature of certain derivatives enhanced their activity against resistant melanoma types .
Study 2: Enzymatic Activity
Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings suggested that modifications to the pyrazolo structure could enhance inhibitory potency against these enzymes, providing a pathway for drug development targeting cancer therapies .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol dihydrochloride to enhance yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature and Solvent Selection : Higher yields are achieved using polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to minimize side reactions .
- Catalysts : Palladium or copper catalysts may enhance coupling efficiency in multi-step syntheses, particularly for introducing substituents to the pyrazolo-pyrazine core .
- Monitoring Techniques : Thin-layer chromatography (TLC) is critical for tracking intermediate formation and reaction progress .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity, especially for hydrochloride salts .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm hydrogen and carbon environments. For example, the tetrahydro-pyrazine ring protons resonate at δ 2.5–3.5 ppm, while the pyrazole protons appear at δ 6.0–7.0 ppm .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl or amine stretches at 3200–3500 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, particularly for intermediates with halide substituents (e.g., iodine or chlorine) .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) for biological testing .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?
Methodological Answer:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Isotopic Labeling : Use deuterated solvents or N-labeled analogs to distinguish overlapping signals in complex spectra .
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in the tetrahydro-pyrazine moiety) by acquiring spectra at different temperatures .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for polymorphic forms .
Advanced: What strategies are effective for elucidating the mechanism of action in biological systems, particularly regarding receptor binding?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to predict interactions with target receptors (e.g., GABA or serotonin receptors) based on the compound’s planar pyrazolo-pyrazine core .
- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-flumazenil for GABA) quantify affinity (K) and selectivity .
- Mutagenesis Studies : Modify receptor residues (e.g., histidine or tyrosine in binding pockets) to identify critical interaction sites .
- Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes) to guide structural modifications for improved pharmacokinetics .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during salt formation) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .
Advanced: How does the tetrahydro-pyrazine configuration influence the compound’s reactivity compared to non-hydrogenated analogs?
Methodological Answer:
-
Ring Strain : The saturated pyrazine ring reduces aromaticity, increasing susceptibility to electrophilic substitution at the pyrazole nitrogen .
-
Solubility : The dihydrochloride salt improves aqueous solubility (up to 10 mM in PBS) compared to neutral analogs, enhancing bioavailability .
-
Comparative Reactivity :
Advanced: How can researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Batch Analysis : Compare compound purity (via HPLC) across studies; impurities >5% may skew IC values .
- Structural Confirmation : Verify if discrepancies arise from tautomerism (e.g., pyrazole vs. pyrazolium forms) using pH-dependent NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
